4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide moiety substituted with a fluorine atom at the para-position and a 7-methoxy-1-benzofuran-2-yl group attached to the oxadiazole ring. The 1,3,4-oxadiazole core is known for its metabolic stability and hydrogen-bonding capacity, which often enhances pharmacological properties .
Properties
IUPAC Name |
4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-4-2-3-11-9-14(25-15(11)13)17-21-22-18(26-17)20-16(23)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZADDAEWVCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves coupling the benzofuran and oxadiazole intermediates with 4-fluorobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzofuran and oxadiazole moieties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following compounds share the N-[5-substituted-1,3,4-oxadiazol-2-yl]benzamide scaffold but differ in substituents, influencing their physicochemical and biological profiles:
Physicochemical Properties
- Solubility : LMM5 and LMM11 are dissolved in DMSO with Pluronic F-127 surfactant, indicating hydrophobicity .
- Thermal Stability : Compound 7c (m.p. 189–190°C) and 5a (m.p. 184°C) demonstrate high melting points, typical for crystalline oxadiazole derivatives .
- Spectral Data :
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine (7c, target compound) and chlorine (5a) enhance metabolic stability and membrane permeability .
- Aromatic Systems : Benzofuran (target compound) and dihydrodioxin (Compound 22) improve π-π stacking with target enzymes .
- Sulfamoyl Groups : Critical for antifungal activity in LMM5/LMM11, likely via Trr1 binding .
Biological Activity
4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzamide core with a fluoro substituent and a benzofuran moiety linked to an oxadiazole ring. Its structure can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression and neurodegenerative disorders.
- Inhibition of Sirtuin Proteins : The oxadiazole moiety is known to interact with Sirtuin proteins, which are implicated in various cellular processes including apoptosis and cell cycle regulation .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis through caspase activation and disrupting mitochondrial function.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| HeLa (Cervical) | 20.00 | Caspase activation |
| A549 (Lung) | 18.50 | Mitochondrial dysfunction |
These results indicate that the compound has significant cytotoxic activity across different cancer types, suggesting a broad-spectrum potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide and oxadiazole rings can significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups at specific positions enhances potency.
- Benzofuran Moiety : The methoxy group on the benzofuran increases lipophilicity, potentially improving cellular uptake.
Case Studies
Recent case studies have highlighted the efficacy of compounds similar to this compound in preclinical models:
- Anticancer Efficacy : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound compared to controls.
- Neuroprotective Effects : Research has shown that derivatives with similar structures exhibit neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta aggregation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
